molecular formula C9H9N3O3S B14136722 2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide CAS No. 52190-69-9

2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B14136722
CAS No.: 52190-69-9
M. Wt: 239.25 g/mol
InChI Key: JTLSOJPZTHUXRT-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the conversion of 1,3-benzodioxol-5-carboxylic acid to ethyl 1,3-benzodioxol-5-carboxylate. This intermediate is then converted to 1,3-benzodioxol-5-carbohydrazide. The final step involves the reaction of 1,3-benzodioxol-5-carbohydrazide with appropriate reagents to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide involves its interaction with molecular targets and pathways. The benzodioxole ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazinecarbothioamide moiety may also play a role in the compound’s biological effects by forming covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific structural features, including the benzodioxole ring and the hydrazinecarbothioamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1,3-benzodioxole-5-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-9(16)12-11-8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,11,13)(H3,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLSOJPZTHUXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879759
Record name 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-(AMINOTHIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-69-9
Record name 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-(AMINOTHIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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